Thiophene, 2-(2-pyrrolyl)-

Overview

Description

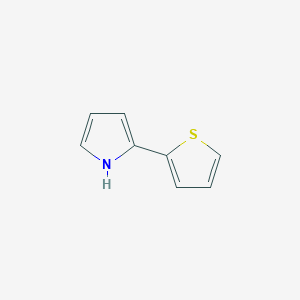

Thiophene, 2-(2-pyrrolyl)- is a heterocyclic compound that features a thiophene ring fused with a pyrrole ring

Mechanism of Action

Target of Action

2-(2-Thienyl)Pyrrole, also known as 2-thiophen-2-yl-1H-pyrrole or Thiophene, 2-(2-pyrrolyl)-, is primarily used in the production of conducting polymers . These polymers are components for molecular electronics, and they have unique electrophysical and optical characteristics . The compound’s primary targets are therefore the molecular structures involved in the production of these conducting polymers .

Mode of Action

The compound interacts with its targets through a process known as electrochemical polymerization . This involves the introduction of counterions into its molecule (doping), which increases its conductivity by many times . The polymer can behave like a semiconductor or a metal, depending on the forbidden band width .

Result of Action

The result of the compound’s action is the production of conducting polymers with high conductivity and stability . These polymers have a wide range of applications, including the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, and transparent materials for electrodes .

Action Environment

The action of 2-(2-Thienyl)Pyrrole can be influenced by various environmental factors. For instance, the steric effect of the substituents at the nitrogen atom can affect the optical and electrochemical characteristics of the obtained copoly(thienylpyrroles) . Additionally, the solvent used in the production process can play a crucial role in tuning the selectivity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-(2-pyrrolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-1-(2-thienyl)ethanone with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of thiophene, 2-(2-pyrrolyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2-(2-pyrrolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene or pyrrole derivatives.

Scientific Research Applications

Thiophene, 2-(2-pyrrolyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

Comparison with Similar Compounds

Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.

Pyrrole: A five-membered ring containing one nitrogen atom.

Furan: A five-membered ring with one oxygen atom.

Comparison: Thiophene, 2-(2-pyrrolyl)- is unique due to the combination of thiophene and pyrrole rings, which imparts distinct electronic and structural properties.

Biological Activity

Thiophene, 2-(2-pyrrolyl)- is a heterocyclic compound that combines the thiophene and pyrrole rings, presenting significant potential in various biological applications. This article explores its biological activity, including antimicrobial and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

Thiophene, 2-(2-pyrrolyl)- has the molecular formula C₈H₇N₁S₁, characterized by a five-membered thiophene ring containing sulfur and a pyrrole ring containing nitrogen. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit substantial antimicrobial properties. A study evaluated the antimicrobial efficacy of several synthesized compounds against various bacterial strains, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and fungal strains like Candida albicans. The results are summarized in Table 1.

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Thiophene, 2-(2-pyrrolyl)- | E. coli | 15 | 32 µg/mL |

| Thiophene, 2-(2-pyrrolyl)- | B. subtilis | 18 | 16 µg/mL |

| Thiophene, 2-(2-pyrrolyl)- | S. aureus | 20 | 8 µg/mL |

| Thiophene, 2-(2-pyrrolyl)- | C. albicans | 12 | 64 µg/mL |

These findings suggest that thiophene derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi, making them promising candidates for developing new antimicrobial agents .

Antioxidant Activity

In addition to antimicrobial properties, thiophene derivatives have demonstrated significant antioxidant activities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay was employed to evaluate the antioxidant capacity of these compounds. Results indicated that thiophene, 2-(2-pyrrolyl)- exhibited notable scavenging activity with an IC₅₀ value of 45 µg/mL, comparable to standard antioxidants like ascorbic acid .

The biological activity of thiophene derivatives can be attributed to their ability to interact with various biological targets:

- Antimicrobial Mechanism : The presence of sulfur and nitrogen in the structure enhances binding affinity to microbial enzymes and disrupts essential cellular processes.

- Antioxidant Mechanism : Thiophene derivatives can neutralize free radicals through electron donation, reducing oxidative stress in cells .

Case Studies

- Synthesis and Evaluation : A recent study synthesized several pyrazolyl-thiazole derivatives based on thiophene and evaluated their biological activities. Among these compounds, one derivative showed an IC₅₀ of 5.35 ± 0.61 μM against DNA gyrase B from Staphylococcus aureus, indicating potential as an antibacterial agent targeting DNA replication processes .

- In Vivo Studies : In vivo studies using zebrafish models demonstrated that certain thiophene derivatives did not exhibit cardiotoxicity while maintaining effective antibacterial properties, highlighting their therapeutic potential without significant side effects .

Properties

IUPAC Name |

2-thiophen-2-yl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJMGRZQOXNTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89761-73-9 | |

| Record name | 1H-Pyrrole, 2-(2-thienyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89761-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10200675 | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52707-46-7 | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052707467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.